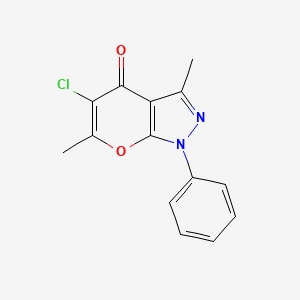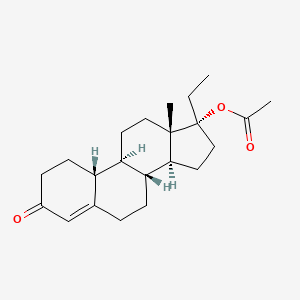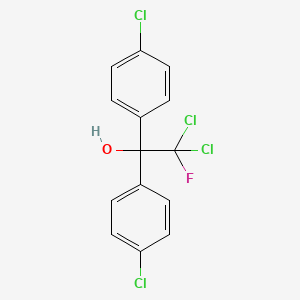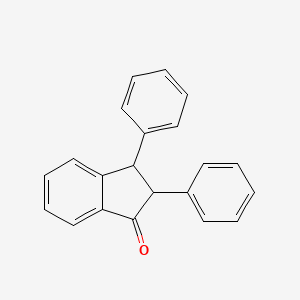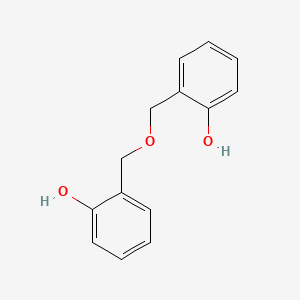
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-3,5-dimethyl-6-(phenylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-3,5-dimethyl-6-(phenylthio)- is an organic compound belonging to the class of diarylthioethers. These compounds contain a thioether group substituted by two aryl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-3,5-dimethyl-6-(phenylthio)- involves multiple steps. One common method starts with the precursor methyl 3-amino-3-(2-chlorophenyl)propanoate. This precursor undergoes acid-amine coupling with a series of amine derivatives under mild reaction conditions, leading to the formation of the corresponding dihydropyrimidine-2,4(1H,3H)-dione derivatives via de-Boc and cyclization reactions . Spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry are used to confirm the structure of the products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow chemistry could enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-3,5-dimethyl-6-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the phenylthio group.
Substitution: The hydroxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group yields sulfoxides or sulfones, while reduction can lead to the removal of the phenylthio group.
Aplicaciones Científicas De Investigación
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-3,5-dimethyl-6-(phenylthio)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral agent, particularly against HIV-1.
Pharmaceuticals: The compound is explored for its potential use in drug development due to its unique chemical structure and biological activity.
Biological Research: It is used in studies involving enzyme inhibition and molecular interactions.
Mecanismo De Acción
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-3,5-dimethyl-6-(phenylthio)- involves its interaction with specific molecular targets. For instance, it can inhibit uridine phosphorylase, an enzyme involved in the reversible phosphorylytic cleavage of uridine and deoxyuridine to uracil and ribose- or deoxyribose-1-phosphate . This inhibition can disrupt the metabolic pathways of certain microorganisms, making it a potential antiviral agent.
Comparación Con Compuestos Similares
Similar Compounds
- 1-((2-hydroxyethoxy)methyl)-6-(phenylthio)thymine (HEPT)
- 6-benzyl-1-(ethoxymethyl)-5-isopropylpyrimidine-2,4-dione (MKC-442)
- 6-benzyl-1-(benzyloxymethyl)-5-isopropylpyrimidine-2,4-dione (TNK-651)
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-3,5-dimethyl-6-(phenylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyethoxy, dimethyl, and phenylthio groups makes it a versatile compound for various applications in medicinal chemistry and pharmaceuticals .
Propiedades
Número CAS |
132885-44-0 |
|---|---|
Fórmula molecular |
C15H18N2O4S |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
1-(2-hydroxyethoxymethyl)-3,5-dimethyl-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H18N2O4S/c1-11-13(19)16(2)15(20)17(10-21-9-8-18)14(11)22-12-6-4-3-5-7-12/h3-7,18H,8-10H2,1-2H3 |
Clave InChI |
FGIVEHAQQFWDEV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=O)N(C1=O)C)COCCO)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2,9-diol](/img/structure/B12806637.png)
